molecular formula C17H18N2OS B12453847 N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide

N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide

Cat. No.: B12453847
M. Wt: 298.4 g/mol
InChI Key: DILDEAIUSXIEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-METHYL-N-{4-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE is an organic compound with the molecular formula C17H18N2OS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a methylideneamino group

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-methyl-N-[4-[(4-methylsulfanylphenyl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C17H18N2OS/c1-13(20)19(2)16-8-6-15(7-9-16)18-12-14-4-10-17(21-3)11-5-14/h4-12H,1-3H3

InChI Key

DILDEAIUSXIEAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-METHYL-N-{4-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between N-methyl-4-aminobenzamide and 4-(methylsulfanyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone derivative.

    Reduction: The imine group (methylideneamino) can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivative.

    Substitution: Nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

N-METHYL-N-{4-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-METHYL-N-{4-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-METHYL-N-{4-[(E)-{[4-(METHYLPHENYL)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE
  • N-METHYL-N-{4-[(E)-{[4-(METHYLSULFONYL)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE

Comparison:

  • Uniqueness: The presence of the methylsulfanyl group in N-METHYL-N-{4-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]PHENYL}ACETAMIDE distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity.
  • Properties: The methylsulfanyl group may impart unique electronic and steric properties, affecting the compound’s interaction with molecular targets and its overall stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.